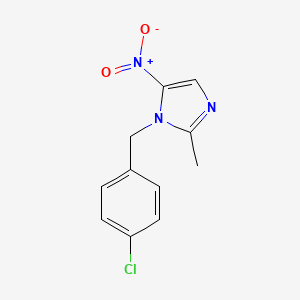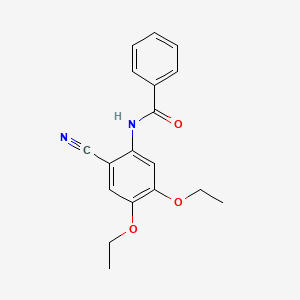![molecular formula C17H24N4O2S B5599608 5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule characterized by a multifaceted structure involving several heterocyclic components. While specific information on this exact compound is limited, research on similar heterocyclic compounds provides insights into their potential properties and applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep processes, including cyclization, condensation, and substitution reactions. For example, in the synthesis of related compounds, researchers have employed methods like the Mannich reaction and cyclization techniques using various catalysts under specific conditions (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
Molecular structures of such compounds are often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. They typically exhibit complex geometries with multiple rings, and their stability can be inferred from molecular orbital studies, such as HOMO-LUMO analysis (Özdemir et al., 2009).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive sites in their structures. The reactivity can be influenced by factors like electron density and steric hindrance.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity can be influenced by the molecular structure. For example, intramolecular and intermolecular hydrogen bonding can affect the compound's crystalline structure and solubility (Dani et al., 2013).
科学的研究の応用
Presence and Metabolism of Heterocyclic Amines
Heterocyclic Amines in Diet and Health
Heterocyclic amines (HCAs) are formed during the cooking of meat at high temperatures and have been studied for their potential carcinogenic effects. For example, compounds like PhIP, MeIQx, and others are present in cooked foods and have been detected in human urine, indicating exposure through diet. These compounds are metabolized in the human body, involving enzymes like cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2), which can influence individual susceptibility to their potential carcinogenic effects (Wakabayashi et al., 1993).
Metabolites and Biomonitoring
Metabolism and Detection of Amines
Research on the metabolism of HCAs like PhIP has elucidated the pathways by which these compounds are processed in the body, including their conversion to DNA adducts, which can lead to mutations. Techniques such as accelerator mass spectrometry (AMS) have been employed to study the formation of HCA-DNA adducts in human tissues, offering insights into the mechanisms of action of these compounds and their potential risks (Turteltaub et al., 1999).
Potential Health Implications
Carcinogenic Potential and Disease Risk
The study of HCAs extends into evaluating their association with diseases such as cancer. For instance, the formation of PhIP-DNA adducts and the specific mutations they cause have been connected to cancer risk, with methods developed to measure HCAs in human hair as a non-invasive biomarker of exposure. This research contributes to understanding the environmental and dietary factors in cancer risk (Bessette et al., 2009).
特性
IUPAC Name |
[4-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carbonyl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c18-17-19-13-6-9-21(10-14(13)24-17)16(23)12-4-7-20(8-5-12)15(22)11-2-1-3-11/h11-12H,1-10H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPOMZZZUSSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CCC4=C(C3)SC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-(Cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

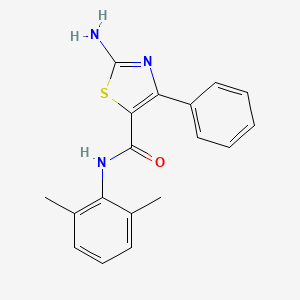
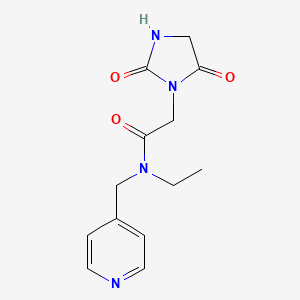
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)
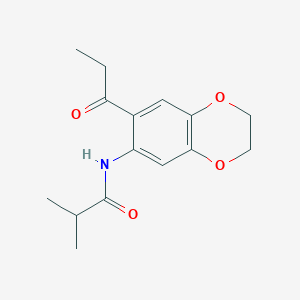
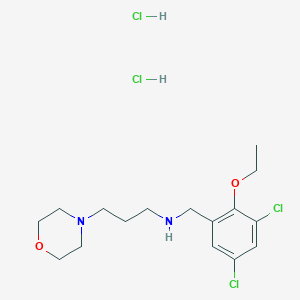
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
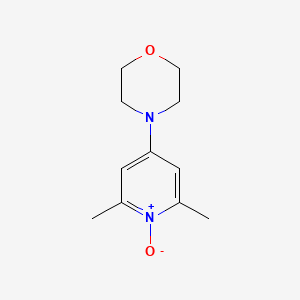
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
